molecular formula C21H19ClN4O5 B12778445 Lenvatinib metabolite ME115 CAS No. 1788899-64-8

Lenvatinib metabolite ME115

Cat. No.: B12778445
CAS No.: 1788899-64-8
M. Wt: 442.9 g/mol
InChI Key: CCRBWARCHWHBNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenvatinib involves multiple steps, including the formation of key intermediates and the final product. The process typically includes reactions such as chlorination, cyclization, and amidation . The preparation of lenvatinib metabolite ME115 specifically involves the metabolic pathways in the human body, where lenvatinib undergoes hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation .

Industrial Production Methods

Industrial production of lenvatinib involves an improved and economic process that ensures high yield and reduced processing steps. This process includes the use of specific reagents and solvents to achieve the desired product . The production of this compound, however, is not typically carried out industrially as it is a metabolic byproduct formed in vivo.

Chemical Reactions Analysis

Types of Reactions

Lenvatinib metabolite ME115 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Water and enzymes: For hydrolysis.

    Glucuronic acid: For glucuronidation.

Major Products Formed

The major products formed from these reactions include various oxidized, hydrolyzed, and glucuronidated forms of lenvatinib .

Scientific Research Applications

Lenvatinib metabolite ME115 has several scientific research applications, including:

Comparison with Similar Compounds

Lenvatinib metabolite ME115 can be compared with other similar compounds, such as:

This compound is unique due to its specific metabolic pathways and the range of receptors it targets, making it a valuable compound in cancer research and treatment .

Properties

CAS No.

1788899-64-8

Molecular Formula

C21H19ClN4O5

Molecular Weight

442.9 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-2-oxo-1H-quinoline-6-carboxamide

InChI

InChI=1S/C21H19ClN4O5/c1-30-17-8-16-12(7-13(17)20(23)28)18(9-19(27)25-16)31-11-4-5-15(14(22)6-11)26-21(29)24-10-2-3-10/h4-10H,2-3H2,1H3,(H2,23,28)(H,25,27)(H2,24,26,29)

InChI Key

CCRBWARCHWHBNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C=C2OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)C(=O)N

Origin of Product

United States

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